molecular formula C35H38N4O10 B14303880 3-[5-[[3-(2-carboxyethyl)-5-[[3-(2-carboxyethyl)-4-methyl-5-oxopyrrol-2-ylidene]methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-2-[[4-(2-carboxyethyl)-3-methyl-5-oxopyrrol-2-yl]methylidene]-4-methylpyrrol-3-yl]propanoic acid CAS No. 113739-18-7

3-[5-[[3-(2-carboxyethyl)-5-[[3-(2-carboxyethyl)-4-methyl-5-oxopyrrol-2-ylidene]methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-2-[[4-(2-carboxyethyl)-3-methyl-5-oxopyrrol-2-yl]methylidene]-4-methylpyrrol-3-yl]propanoic acid

Cat. No.: B14303880
CAS No.: 113739-18-7
M. Wt: 674.7 g/mol
InChI Key: YFSFNZDSWYWWLL-UHFFFAOYSA-N
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Description

3-[5-[[3-(2-carboxyethyl)-5-[[3-(2-carboxyethyl)-4-methyl-5-oxopyrrol-2-ylidene]methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-2-[[4-(2-carboxyethyl)-3-methyl-5-oxopyrrol-2-yl]methylidene]-4-methylpyrrol-3-yl]propanoic acid is a complex organic compound characterized by multiple pyrrole rings and carboxyethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including:

    Formation of Pyrrole Rings: Pyrrole rings can be synthesized through the Paal-Knorr synthesis, which involves the reaction of a 1,4-dicarbonyl compound with ammonia or a primary amine.

    Introduction of Carboxyethyl Groups: Carboxyethyl groups can be introduced through alkylation reactions using appropriate alkyl halides.

    Condensation Reactions: The pyrrole rings can be linked through condensation reactions, often involving aldehydes or ketones.

Industrial Production Methods

Industrial production of such compounds may involve:

    Batch Processing: Using large-scale reactors to carry out the multi-step synthesis.

    Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrole rings.

    Reduction: Reduction reactions can occur at the carbonyl groups.

    Substitution: Various substitution reactions can take place, especially at the carboxyethyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Catalysts: Acid or base catalysts for condensation reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized or reduced forms of the original compound.

Scientific Research Applications

Chemistry

    Catalysis: Compounds with multiple pyrrole rings can act as catalysts in organic reactions.

    Material Science: Used in the development of conductive polymers and other advanced materials.

Biology

    Biomimetics: Studied for their structural similarity to natural porphyrins and chlorophylls.

    Drug Development:

Medicine

    Diagnostics: Used in the development of diagnostic agents for imaging and other medical applications.

    Therapeutics: Investigated for their potential therapeutic properties.

Industry

    Dyes and Pigments: Used in the production of dyes and pigments due to their vibrant colors.

    Sensors: Employed in the development of chemical sensors.

Mechanism of Action

The mechanism of action for such compounds often involves:

    Molecular Targets: Interaction with specific proteins or enzymes.

    Pathways: Modulation of biochemical pathways, such as oxidative stress or signal transduction.

Comparison with Similar Compounds

Similar Compounds

    Porphyrins: Similar in structure and function, used in various biological and industrial applications.

    Chlorophylls: Natural compounds with similar pyrrole ring structures, essential for photosynthesis.

Properties

CAS No.

113739-18-7

Molecular Formula

C35H38N4O10

Molecular Weight

674.7 g/mol

IUPAC Name

3-[5-[[3-(2-carboxyethyl)-5-[[3-(2-carboxyethyl)-4-methyl-5-oxopyrrol-2-ylidene]methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-2-[[4-(2-carboxyethyl)-3-methyl-5-oxopyrrol-2-yl]methylidene]-4-methylpyrrol-3-yl]propanoic acid

InChI

InChI=1S/C35H38N4O10/c1-16-21(6-10-31(42)43)28(15-26-18(3)23(35(49)38-26)8-12-33(46)47)36-24(16)13-27-20(5-9-30(40)41)17(2)25(37-27)14-29-22(7-11-32(44)45)19(4)34(48)39-29/h13-15,36-37H,5-12H2,1-4H3,(H,39,48)(H,40,41)(H,42,43)(H,44,45)(H,46,47)

InChI Key

YFSFNZDSWYWWLL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC2=NC(=O)C(=C2C)CCC(=O)O)NC1=CC3=C(C(=C(N3)C=C4C(=C(C(=O)N4)C)CCC(=O)O)C)CCC(=O)O)CCC(=O)O

Origin of Product

United States

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